molecular formula C6H8F3NO2 B6267871 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid CAS No. 1909312-47-5

2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid

Cat. No. B6267871
CAS RN: 1909312-47-5
M. Wt: 183.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid is a chemical compound with the CAS Number: 1909312-47-5 . It has a molecular weight of 183.13 . The compound is typically stored at room temperature and is available in powder form . Its IUPAC name is 2-amino-2-(1-(trifluoromethyl)cyclopropyl)acetic acid .


Molecular Structure Analysis

The InChI code for 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid is 1S/C6H8F3NO2/c7-6(8,9)5(1-2-5)3(10)4(11)12/h3H,1-2,10H2,(H,11,12) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical form of 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid is a powder . It is typically stored at room temperature . The compound has a molecular weight of 183.13 .

Scientific Research Applications

Environmental Science and Analytical Chemistry

  • Degradation and Stability Analysis : A study on nitisinone, which shares a similar structural motif with the requested compound, employed LC-MS/MS to analyze its degradation processes. The research focused on understanding the stability of nitisinone under various conditions, identifying degradation products such as 2-amino-4-(trifluoromethyl)benzoic acid, which has structural similarities to the requested compound. This work contributes to a better understanding of the environmental fate of similar compounds (Barchańska et al., 2019).

  • Pervaporation for Separation : The pervaporation separation technique has been reviewed for its efficacy in removing acetic acid from aqueous streams, highlighting the industrial importance of recovering acetic acid. This review discusses the technological advancements and challenges in using pervaporation, a membrane process, for the economical and environmentally clean separation of water-acetic acid mixtures, which might relate to the processing or handling of related compounds in industrial settings (Aminabhavi & Toti, 2003).

Pharmacology and Biomedical Applications

  • Bioactive Compound Synthesis : The synthesis and characterization of salicylic acid derivatives, including a review on a novel compound with potential anti-inflammatory, analgesic, and antiplatelet activities, highlight the therapeutic potential of structurally related compounds. This underscores the importance of chemical synthesis in developing new drugs with improved safety and efficacy profiles (Tjahjono et al., 2022).

  • Biomedical Polymer Applications : Highly branched polymers based on poly(amino acids) have been explored for their potential in biomedical applications, including drug and gene delivery. The review discusses the synthesis, characterization, and applications of such polymers, which could potentially include or be inspired by the chemistry of 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid, given its amino acid-like structure (Thompson & Scholz, 2021).

Safety and Hazards

The safety information for 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid indicates that it has a signal word of warning . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid involves the reaction of cyclopropylideneacetic acid with trifluoromethylamine followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "Cyclopropylideneacetic acid", "Trifluoromethylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Cyclopropylideneacetic acid is reacted with trifluoromethylamine in ethanol to yield the corresponding imine.", "Step 2: The imine is reduced using sodium borohydride in ethanol to yield the amine intermediate.", "Step 3: The amine intermediate is treated with hydrochloric acid to yield the hydrochloride salt.", "Step 4: The hydrochloride salt is treated with sodium hydroxide to yield the free base.", "Step 5: The free base is purified by recrystallization from water to yield the final product, 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid." ] }

CAS RN

1909312-47-5

Product Name

2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid

Molecular Formula

C6H8F3NO2

Molecular Weight

183.1

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.